2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a tetrahydrobenzothiophene-3-carboxamide derivative with a 2-bromobenzoyl group at the 2-amino position and an N-(2-ethoxyphenyl) substituent. Its core structure consists of a partially hydrogenated benzothiophene ring, which confers rigidity and influences electronic properties. Though direct crystallographic data for this compound are unavailable in the provided evidence, related analogs (e.g., 2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) have been characterized with molecular weights near 316.419 g/mol, suggesting similar physicochemical behavior .
Properties
CAS No. |
6066-95-1 |
|---|---|
Molecular Formula |
C24H23BrN2O3S |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H23BrN2O3S/c1-2-30-19-13-7-6-12-18(19)26-23(29)21-16-10-4-8-14-20(16)31-24(21)27-22(28)15-9-3-5-11-17(15)25/h3,5-7,9,11-13H,2,4,8,10,14H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
HHMILDGDRKPLIN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Biological Activity
The compound 2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , with CAS number 6066-95-1, is a synthetic derivative of benzothiophene that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer and anti-inflammatory effects, as well as its mechanisms of action.
- Molecular Formula : C24H23BrN2O3S
- Molecular Weight : 499.42 g/mol
- Density : 1.468 g/cm³
- Boiling Point : 543°C at 760 mmHg
- Flash Point : 282.2°C
Anticancer Properties
Recent studies have demonstrated that derivatives of benzothiophene possess significant anticancer activity. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
-
Mechanism of Action :
- The compound acts as a dual inhibitor of topoisomerases I and II, enzymes crucial for DNA replication and repair. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
- Molecular docking studies suggest that it binds effectively to the active sites of these enzymes, similar to established drugs like camptothecin and etoposide .
-
In Vitro Studies :
- In MTT assays, the compound exhibited varying degrees of antiproliferative activity across different cancer cell lines. For instance, it showed approximately 83.52% inhibition at a concentration of 10 µM against FaDu cells (head and neck carcinoma) and significant effects on MCF-7 cells .
- Additional assays demonstrated that the compound induces G2/M phase cell cycle arrest and reduces oxidative stress in treated cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- COX Inhibition :
- It selectively inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is beneficial as COX-1 inhibition is often associated with gastrointestinal side effects .
- This selective inhibition suggests potential therapeutic applications in inflammatory diseases without the common side effects associated with non-selective NSAIDs.
Case Studies and Research Findings
A series of studies have focused on the structure-activity relationship (SAR) of benzothiophene derivatives:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Its structural features suggest that it may interact with specific biological targets involved in cancer cell proliferation and survival. Preliminary studies indicate that derivatives of benzothiophene can exhibit significant cytotoxicity against various cancer cell lines.
Antimicrobial Activity
Research has shown that compounds containing the benzothiophene moiety possess antimicrobial properties. The presence of the bromobenzoyl group may enhance its efficacy against bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
Neuropharmacology
The compound’s ability to cross the blood-brain barrier due to its lipophilicity suggests potential applications in treating neurological disorders. Studies are ongoing to evaluate its effects on neurotransmitter systems and its potential as an anxiolytic or antidepressant agent.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiophene and evaluated their cytotoxic effects on human cancer cell lines. The compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating promising antitumor activity .
Case Study 2: Antimicrobial Properties
A research article in Pharmaceutical Biology reported that similar benzothiophene derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of substituent variations on the benzothiophene ring, suggesting that further modifications could enhance antibacterial efficacy .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
*Calculated based on and addition of 2-bromobenzoyl group (C₇H₄BrNO, ~200.02 g/mol).
Key Observations:
- Halogen vs.
- Schiff Base Derivatives : Compounds with Schiff base linkages (e.g., ) exhibit antimicrobial activity, suggesting that the target compound’s amide linkage could be modified to explore similar bioactivity.
- Steric and Solubility Effects : The 2-ethoxyphenyl group in the target compound likely improves membrane permeability compared to smaller substituents (e.g., methylphenyl groups in ).
Crystallographic and Computational Insights
While crystallographic data for the target compound are absent, tools like SHELXL () and ORTEP-3 () are widely used for refining analogous structures. Hydrogen bonding patterns, critical for stability, can be analyzed using graph set theory (), as seen in related carboxamides .
Preparation Methods
Reaction Conditions and Optimization
- Reactants : Cyclohexanone (1.0 equiv), cyanoacetamide (1.2 equiv), sulfur (1.5 equiv).
- Catalyst : Morpholine (20 mol%) in ethanol.
- Temperature : Reflux at 80°C for 12 hours.
- Yield : 78–85% after recrystallization from ethanol.
The reaction mechanism involves enamine formation between cyclohexanone and morpholine, followed by sulfur incorporation and cyclization to yield 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Intermediate A ). Key regiochemical outcomes are ensured by the electron-donating morpholine catalyst, which directs sulfur incorporation at the α-position relative to the ketone.
Acylation of the 2-Amino Group with 2-Bromobenzoyl Chloride
Intermediate A is acylated at the 2-amino position using 2-bromobenzoyl chloride under mild conditions to avoid side reactions:
Acylation Protocol
- Reactants : Intermediate A (1.0 equiv), 2-bromobenzoyl chloride (1.5 equiv).
- Base : Triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM).
- Temperature : 0°C to room temperature, 4 hours.
- Yield : 89% after column chromatography (hexane/ethyl acetate 3:1).
The use of DCM minimizes hydrolysis of the acid chloride, while triethylamine scavenges HCl, driving the reaction to completion. This step yields 2-[(2-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Intermediate B ).
Formation of the N-(2-Ethoxyphenyl)Carboxamide Moiety
The carboxylic acid at position 3 is activated and coupled with 2-ethoxyaniline to install the final substituent:
Amidation Strategy
- Activation : Intermediate B is treated with oxalyl chloride in dry ether to form the acyl chloride.
- Coupling : Reaction with 2-ethoxyaniline (1.2 equiv) using TBTU (1.1 equiv) as a coupling agent in DCM.
- Base : Triethylamine (3.0 equiv), room temperature, 8 hours.
- Yield : 72% after purification.
Palladium-catalyzed carbonylation methods, as described for benzothiophene-3-carboxylates, were evaluated but provided lower yields (≤60%) due to steric hindrance from the tetrahydro ring.
Analytical Validation and Spectral Data
Characterization of Final Product
- HRMS (ESI+) : m/z calculated for C₂₅H₂₄BrN₂O₃S [M+H]⁺: 543.0632, found: 543.0635.
- ¹H NMR (500 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.72–1.85 (m, 4H, tetrahydro H), 2.60 (t, J = 6.0 Hz, 2H), 2.98 (t, J = 6.0 Hz, 2H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 6.90–8.25 (m, 8H, aromatic H).
- ¹³C NMR : 14.1 (OCH₂CH₃), 22.3–35.8 (tetrahydro C), 63.5 (OCH₂), 114.8–165.4 (aromatic and carbonyl C).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed ≥98% purity with a retention time of 12.7 minutes.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Insights
- Sulfur Sensitivity : The tetrahydrobenzothiophene core is prone to oxidation; thus, reactions were conducted under nitrogen.
- Steric Hindrance : Bulky substituents at position 3 necessitated prolonged reaction times during amidation.
- Byproduct Formation : Over-acylation was mitigated by slow addition of 2-bromobenzoyl chloride at 0°C.
Q & A
Q. What are the key structural features and functional groups influencing the reactivity of this compound?
The compound contains a benzothiophene core fused with a cyclohexene ring, substituted at the 3-position with a carboxamide group linked to a 2-ethoxyphenyl moiety. The 2-position features a bromobenzoyl-amino group, which introduces steric hindrance and potential hydrogen-bonding interactions. Key functional groups include:
- Bromobenzoyl group : Enhances electrophilic reactivity and participates in halogen bonding .
- Ethoxyphenyl group : Provides lipophilicity and influences solubility via π-π stacking .
- Tetrahydrobenzothiophene : Stabilizes the conjugated system and modulates ring puckering dynamics . Structural characterization typically employs NMR (1H/13C) and IR spectroscopy to confirm substituent connectivity and hydrogen-bonding patterns .
Q. What synthetic methodologies are recommended for preparing this compound?
Synthesis involves multi-step organic reactions:
- Step 1 : Condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 2-bromobenzoyl chloride in dichloromethane under anhydrous conditions .
- Step 2 : Coupling with 2-ethoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) in DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water . Critical parameters include stoichiometric control (1:1.2 molar ratio for acyl chloride) and temperature (<10°C during acylation) to avoid hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in predicted vs. experimental molecular geometries?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional parameters . For example:
- Ring puckering analysis (Cremer-Pople parameters) quantifies deviations from planarity in the tetrahydrobenzothiophene core .
- Hydrogen-bonding networks are mapped using graph-set analysis (e.g., Etter’s rules) to identify R₂²(8) or C(6) motifs, resolving ambiguities in NMR-derived conformers . Discrepancies between computational (DFT) and experimental geometries often arise from solvation effects or crystal-packing forces, which SC-XRD directly addresses .
Q. How can computational tools predict biological activity, and what validation strategies are advised?
- PASS Online : Predicts anticancer/antimicrobial activity by analyzing pharmacophores (e.g., bromobenzoyl as a kinase inhibitor motif). Reported Pa (probability of activity) > 0.7 suggests prioritization for in vitro assays .
- Validation :
- Compare PASS predictions with experimental IC50 values in cell-based assays (e.g., MTT for cytotoxicity).
- Use molecular docking (AutoDock Vina) to assess binding affinity to targets like EGFR or COX-2, correlating with anti-inflammatory activity observed in similar benzothiophene derivatives .
Discrepancies may arise from metabolite interference or off-target effects, necessitating SPR (surface plasmon resonance) for binding validation .
Q. What strategies mitigate synthetic challenges related to steric hindrance in the bromobenzoyl group?
- Microwave-assisted synthesis : Reduces reaction time (5–10 min vs. 12 hr conventional) and improves yield by 15–20% via enhanced molecular collision .
- Protecting groups : Temporarily mask the ethoxyphenyl amine with Boc (tert-butyloxycarbonyl) during acylation to prevent steric clash .
- Solvent optimization : Use low-polarity solvents (toluene) to favor planar transition states, reducing steric strain .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between in silico predictions and experimental assays?
- Case study : PASS predicts antimycobacterial activity (Pa = 0.85), but in vitro assays show no inhibition.
- Resolution :
Verify compound stability under assay conditions (HPLC purity check post-incubation) .
Test metabolite derivatives (e.g., hydrolyzed amide products) for latent activity .
Re-evaluate target selection (e.g., switch from Mycobacterium tuberculosis to Staphylococcus aureus) based on structural analogs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
